ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group modified by a benzoylamino-thiourea moiety. This structure combines electron-rich aromatic systems (pyridine, pyrazole) with a carbothioyl linker, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 1-[5-(benzoylcarbamothioylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-4-29-20(28)18-13(2)25-26(14(18)3)17-11-10-16(12-22-17)23-21(30)24-19(27)15-8-6-5-7-9-15/h5-12H,4H2,1-3H3,(H2,23,24,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSHSMQSNSDDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS No. 477712-93-9) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N5O3S, with a molecular weight of 423.49 g/mol. Its unique structure incorporates a pyrazole ring, which is known for its pharmacological significance.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .
- Anti-inflammatory Effects : this compound has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
- Antiviral Activity : Some pyrazole derivatives have demonstrated antiviral activity by inhibiting viral replication processes .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of functional groups allows for hydrogen bonding and π-π interactions with target proteins, modulating their activity and leading to therapeutic effects .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives:
-
Anticancer Study :
- Cell Line : A549 (lung adenocarcinoma)
- IC50 : TBD (to be determined)
- Mechanism : Induction of apoptosis through mitochondrial pathways.
-
Anti-inflammatory Study :
- Model : Animal models of inflammation
- Outcome : Significant reduction in inflammatory markers and pain relief comparable to established anti-inflammatory drugs.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of pyrazole-carboxylate derivatives with varying substituents on the pyridinyl and carbamoyl groups. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
¹Calculated using molecular formula C₁₉H₂₁N₅O₃S.
²Molecular weight from .
Key Observations:
Substituent Effects on Reactivity: The benzoylamino-carbothioyl group in the target compound introduces a bulky aromatic system, which may hinder enzymatic degradation compared to smaller alkyl or halogenated analogs (e.g., 477712-87-1 or 477712-85-9) . Thiourea vs.
Pharmacological Implications: The pyrrole-thiazole analog () exhibited local anesthetic activity, attributed to its thiazole ring’s ability to modulate sodium channels. The target compound’s pyridine-pyrazole system may lack this specificity but could target other pathways .
Q & A
Q. What are the standard methodologies for synthesizing ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate?
Synthesis typically involves multi-step reactions starting with pyrazole and pyridine derivatives. Key steps include:
- Condensation reactions : Use of reagents like triethyl orthoformate and acetic anhydride under reflux (5–12 hours) to form intermediates such as ethoxymethyleneamino derivatives .
- Cyclization : Hydrazine hydrate or benzhydrazide is employed to generate pyrazolo-triazolopyrimidine frameworks .
- Purification : Recrystallization from solvents like tetrahydrofuran (THF) or dimethylsulfoxide (DMSO) to achieve >95% purity .
Q. Table 1: Representative Synthesis Conditions
Q. How can researchers characterize the compound’s purity and structural integrity?
Q. What are the recommended protocols for assessing solubility and stability?
- Solubility : Test in polar aprotic solvents (DMSO, THF) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy .
- Stability : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) over 30 days, monitored via HPLC .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Q. Example Workflow :
Compute intermediate geometries using Gaussian 12.
Q. How to resolve contradictions in bioactivity data across studies?
Q. What strategies mitigate byproduct formation during synthesis?
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Functional Group Variation : Replace benzoylamino groups with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to modulate bioactivity .
- Biological Assays : Pair synthetic derivatives with enzymatic assays (e.g., kinase inhibition) to quantify SAR trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
